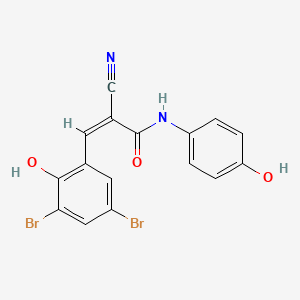![molecular formula C18H14N2O5S2 B5222721 5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has garnered significant attention in scientific research. It is commonly referred to as 'NITD-008' and is a member of the thiazolidinone family of compounds.
作用机制
The mechanism of action of NITD-008 is complex and not yet fully understood. It is believed to work by inhibiting the replication of viruses, thereby preventing their spread. NITD-008 has been shown to target a specific enzyme known as RNA-dependent RNA polymerase, which is essential for the replication of many viruses. By inhibiting this enzyme, NITD-008 effectively stops the virus from replicating and spreading.
Biochemical and Physiological Effects:
NITD-008 has been shown to have a range of biochemical and physiological effects. In addition to its antiviral and anti-inflammatory properties, it has been found to exhibit antioxidant activity and to protect against oxidative stress. It has also been shown to have a protective effect on the liver, reducing liver damage caused by viral infections.
实验室实验的优点和局限性
One of the main advantages of NITD-008 for lab experiments is its potent antiviral activity. This makes it an ideal candidate for testing against a range of viruses. Additionally, NITD-008 has been found to be relatively stable and easy to handle, making it a practical choice for lab experiments. However, there are also limitations to using NITD-008 in lab experiments. Its complex synthesis method and high cost may make it difficult for some researchers to obtain and work with.
未来方向
There are many potential future directions for research on NITD-008. One area of interest is the development of new antiviral drugs based on the structure of NITD-008. Another potential direction is the investigation of NITD-008 for its potential use in the treatment of inflammatory diseases, such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of NITD-008 and to explore its potential for use in other areas of medicine.
In conclusion, NITD-008 is a synthetic compound that has shown great promise in scientific research. Its potent antiviral and anti-inflammatory properties, as well as its protective effects on the liver, make it an attractive candidate for further investigation. While there are limitations to using NITD-008 in lab experiments, its potential applications in medicine make it a compound worth studying in more detail.
合成方法
The synthesis of NITD-008 involves a multi-step process that begins with the reaction of 2-(4-nitrophenoxy)ethanol with 4-formylbenzoic acid to form an intermediate compound. This intermediate compound is then reacted with thiosemicarbazide to produce the final product, NITD-008. The synthesis of NITD-008 is a complex process that requires careful attention to detail and a high degree of technical expertise.
科学研究应用
NITD-008 has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. It has been found to exhibit potent antiviral activity against a range of viruses, including dengue virus, hepatitis C virus, and SARS-CoV-2. Additionally, NITD-008 has been shown to possess anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
(5E)-5-[[4-[2-(4-nitrophenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S2/c21-17-16(27-18(26)19-17)11-12-1-5-14(6-2-12)24-9-10-25-15-7-3-13(4-8-15)20(22)23/h1-8,11H,9-10H2,(H,19,21,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIXPWDVGDESOH-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OCCOC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5222647.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5222650.png)
![2-(3,4-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B5222655.png)
![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5222667.png)
![1-[(4-butoxy-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5222674.png)
![6-methyl-5-[5-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-3-yl]-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5222676.png)
![4-bromo-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5222684.png)

![2,2'-[1,4-phenylenebis(carbonylimino)]bis(4-nitrobenzoic acid)](/img/structure/B5222693.png)

![1-(1H-imidazol-2-ylmethyl)-4-[4-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B5222704.png)
![3,3'-methylenebis(6-{[4-(acetyloxy)benzoyl]amino}benzoic acid)](/img/structure/B5222712.png)

![1-(2,6-difluorobenzyl)-N-[2-(1,3-thiazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5222715.png)